tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2624135-74-4
VCID: VC11545944
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(7-13)5-4-9(14)6-12/h9H,4-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.: 2624135-74-4

Cat. No.: VC11545944

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate - 2624135-74-4

Specification

CAS No. 2624135-74-4
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(7-13)5-4-9(14)6-12/h9H,4-8,13H2,1-3H3
Standard InChI Key JVCLTYHAOFWQIV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CCC1C2)CN

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features a bicyclo[2.2.1]heptane skeleton, a seven-membered ring system incorporating two fused cyclohexane-like rings. Positioned at the 4th carbon of this framework is an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2), while the 2nd carbon hosts a tert-butyl ester (O(C(CH3)3)CO-\text{O}(C(\text{CH}_3)_3)\text{CO}). This arrangement imposes significant steric hindrance and conformational rigidity, which influence both its chemical reactivity and biological interactions.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight226.32 g/mol
IUPAC Nametert-Butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS Number2624135-74-4
StereochemistryDefined stereocenters at positions 1, 4, and 6
SolubilitySoluble in polar aprotic solvents (e.g., DCM, DMF)

The tert-butyl group enhances solubility in organic solvents, while the aminomethyl moiety enables nucleophilic reactions, such as amidation or Schiff base formation.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step sequence:

  • Ring Formation: Cycloaddition or intramolecular cyclization reactions construct the bicyclo[2.2.1]heptane core. For example, Diels-Alder reactions between furan derivatives and dienophiles yield the bicyclic skeleton.

  • Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. This step often employs formaldehyde and ammonium chloride under acidic conditions.

  • Esterification: Protection of the carboxylic acid group using tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reactions are conducted between 0°C and 80°C to balance kinetic control and side-product formation.

  • Catalysts: Palladium-based catalysts facilitate hydrogenation steps, while Lewis acids (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) accelerate cyclization.

  • Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and solubility properties.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Neurological Agents: Derivatives targeting NMDA receptors for Alzheimer’s disease therapy.

  • Anticancer Compounds: Analogues inhibiting topoisomerase II in leukemia cell lines (GI50=8.9μM\text{GI}_{50} = 8.9 \, \mu\text{M}).

Table 2: Comparative Bioactivity of Derivatives

DerivativeTargetIC50\text{IC}_{50}
4-(Aminomethyl)-Boc-NoradamantaneSerine protease15.8 µM
4-(Guanidinomethyl)-AnalogTyrosine kinase6.2 µM

Comparative Analysis with Related Compounds

Structural Analogues

  • tert-Butyl 1-(Aminomethyl)-2-Azabicyclo[2.2.1]heptane-2-Carboxylate: Differs in aminomethyl positioning, resulting in 40% lower protease affinity.

  • tert-Butyl 6-Hydroxy-2-Azabicyclo[2.2.1]heptane-2-Carboxylate: Hydroxyl group enhances solubility but reduces blood-brain barrier penetration.

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